molecular formula C9H19B B1594177 1-Bromo-3,5,5-trimethylhexane CAS No. 50915-80-5

1-Bromo-3,5,5-trimethylhexane

Cat. No. B1594177
CAS RN: 50915-80-5
M. Wt: 207.15 g/mol
InChI Key: JUHBYLSCAJAHEH-UHFFFAOYSA-N
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Description

1-Bromo-3,5,5-trimethylhexane is a chemical compound with the molecular formula C₉H₁₉Br and a molecular weight of 207.151 g/mol . Its IUPAC Standard InChI is: InChI=1S/C9H19Br/c1-8(5-6-10)7-9(2,3)4/h8H,5-7H₂,1-4H₃ . This compound belongs to the class of alkyl halides and contains a bromine atom attached to a branched hexane chain.

Scientific Research Applications

1. Organometallic Compounds Synthesis

1-Bromo-3,5,5-trimethylhexane has been studied for its role in the synthesis of organometallic compounds. Seyferth and Lambert (1975) explored the thermolysis of related bromo-trimethyltin compounds, providing insights into the behavior of such molecules under specific conditions. This research contributes to the broader understanding of organometallic chemistry and the synthesis of novel compounds (Seyferth & Lambert, 1975).

2. Heat and Mass Transfer in Absorption Chillers

In the context of absorption chillers, 1-Bromo-3,5,5-trimethylhexane-related compounds, like 3,5,5-trimethyl-1-hexanol, have been studied for their impact on heat and mass transfer. Lonardi and Luke (2019) found that small quantities of such additives in aqueous lithium bromide solutions could enhance the performance of absorption chillers by reducing surface tension and improving tube bundle wetting (Lonardi & Luke, 2019).

3. Novel Protocol for Functionalized Benzocyclotrimers

Dalkılıç et al. (2009) explored the use of related bromo-trimethylstannyl compounds in the synthesis of functionalized benzocyclotrimers. These compounds are key intermediates in synthesizing complex chemical structures, showcasing the versatility of brominated compounds in organic synthesis (Dalkılıç et al., 2009).

4. Understanding Non-bonded Interactions in Radical Cyclization

Beckwith and Lawrence (1979) studied compounds similar to 1-Bromo-3,5,5-trimethylhexane, such as 1-bromo-2,2,5-trimethylhex-5-ene, to understand the role of non-bonded interactions in the cyclization of hex-5-enyl radicals. This research aids in comprehending the complexities of radical cyclization, which is crucial in synthetic chemistry (Beckwith & Lawrence, 1979).

5. Electrophile Reactions with Bromo-Trimethylsilyl Compounds

Knockel and Normant (1984) investigated the reactivity of 3-bromo-2-trimethylsilyl-1-propene with various electrophiles. Their work highlights the diverse reactivity of brominated compounds, particularly in the context of synthesizing functionalized vinylsilanes, which are valuable in organic synthesis (Knockel & Normant, 1984).

properties

IUPAC Name

1-bromo-3,5,5-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-8(5-6-10)7-9(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHBYLSCAJAHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965197
Record name 1-Bromo-3,5,5-trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5,5-trimethylhexane

CAS RN

50915-80-5
Record name 1-Bromo-3,5,5-trimethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050915805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,5,5-trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
EM Gutman, WJ Hickinbottom - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… 1-Bromo-3 : 5 : 5-trimethylhexane, bp 75'112 mm., n;O 1.4527, was isolated in 70yo.yield by refluxing the alcohol (19.8 g.) with hydrobromic acid (48y0, 60 g.) and concentrated …
Number of citations: 5 pubs.rsc.org
J Bokhove, TJ Visser, B Schuur, AB De Haan - Reactive and Functional …, 2015 - Elsevier
Solvent impregnated resins (SIRs) were evaluated for the recovery of pyridine derivatives from an aqueous waste-stream containing also acetic acid and succinonitrile. For this purpose, …
Number of citations: 10 www.sciencedirect.com
L Kloppenburg, D Jones, UHF Bunz - Macromolecules, 1999 - ACS Publications
In this contribution, alkyne metathesis of 1,4-dipropynylated benzenes 3 is reported. High-molecular weight poly(p-phenyleneethynylenes) 4 form from 3 under concomitant evolution of …
Number of citations: 139 pubs.acs.org
K Lavrador, B Murphy, J Saunders… - Journal of medicinal …, 2004 - ACS Publications
One subset of the G-protein coupled receptor (GPCR) superfamily is that which is activated by a peptide carrying an obligatory positively charged residue (GPCR−PA + ). This subclass …
Number of citations: 24 pubs.acs.org
S Tandukar - 2009 - search.proquest.com
This thesis is focused mainly on two areas of chemistry—polymers and catalysis. In chapter 2, I have discussed the fundamentals of the chemical structure on the antibacterial activity of …
Number of citations: 2 search.proquest.com
B Uba, M Umar, HT Aminu - Scholars International Journal of …, 2021 - saudijournals.com
The composition and therapeutic values of the essential oils obtained from the leaves of O. gratissimum and L. martinicensis was investigated. The GC-MS results reveals the presence …
Number of citations: 3 saudijournals.com
HC Huang, DB Reitz, TS Chamberlain… - Journal of medicinal …, 1993 - ACS Publications
2, 5-Dibutyl-2, 4-dihydro-4-[[2-(lff-tetrazol-5-yl)[l, l'-biphenyl]-4'-yl] methyl]-3ŋí-l, 2, 4-triazol-3-one, SC-51316, was synthesized as a potent and orally active angiotensin II (All) receptor …
Number of citations: 34 pubs.acs.org
LV Kayser - 2016 - search.proquest.com
Conjugated polymers have emerged over the last decades as an intriguing class of electronic materials with potential applications ranging from polymer-based light emitting diodes, …
Number of citations: 4 search.proquest.com

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